molecular formula C12H9ClOS B8388005 5-(4-Chlorobenzyl)thiophene-2-carbaldehyde

5-(4-Chlorobenzyl)thiophene-2-carbaldehyde

Cat. No. B8388005
M. Wt: 236.72 g/mol
InChI Key: PCVIGYOOZPUNSI-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

The title compound was synthesized from diethyl benzyl phosphate (Org. Lett. 2005, 7, 4875-4878) and 4-formylthiophen-3-ylboronic acid using the conditions to synthesize 5-(4-chlorobenzyl)thiophene-2-carbaldehyde (Example 1.1.a). Purification by prep-TLC (10% heptane/DCM, eluting 3×) yielded 4-benzylthiophene-3-carbaldehyde (204 mg, 46%). 1H NMR (400 MHz, CDCl3) δ ppm 4.29 (s, 2H), 6.83-6.86 (m, 1H), 7.20-7.26 (m, 3H), 7.29-7.34 (m, 2H), 8.12 (d, J=3.22 Hz, 1H), 9.98 (d, J=0.73 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(O[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(OCC)(OCC)=O.[CH:17]([C:19]1[C:20](B(O)O)=[CH:21][S:22][CH:23]=1)=[O:18].ClC1C=CC(CC2SC(C=O)=CC=2)=CC=1>>[CH2:10]([C:20]1[C:19]([CH:17]=[O:18])=[CH:23][S:22][CH:21]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCC)(OCC)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C(=CSC1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2=CC=C(S2)C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by prep-TLC (10% heptane/DCM, eluting 3×)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C(=CSC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 204 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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